molecular formula C21H25N3O8 B11832995 Thalidomide-NH-PEG3-CH2CHO

Thalidomide-NH-PEG3-CH2CHO

Cat. No.: B11832995
M. Wt: 447.4 g/mol
InChI Key: FGNVSKUETYHTOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thalidomide-NH-PEG3-CH2CHO is a compound that combines thalidomide with a polyethylene glycol (PEG) linker and an aldehyde functional group. This compound is primarily used in the field of chemical biology and medicinal chemistry, particularly in the development of proteolysis-targeting chimeras (PROTACs). This compound serves as a ligand for cereblon, a protein that plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation in cells .

Chemical Reactions Analysis

Thalidomide-NH-PEG3-CH2CHO undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid under specific conditions.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or other derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines .

Scientific Research Applications

Thalidomide-NH-PEG3-CH2CHO has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Thalidomide-NH-PEG3-CH2CHO involves its binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent degradation of target proteins. This process is exploited in the design of PROTACs, which use this compound to selectively degrade proteins of interest .

Comparison with Similar Compounds

Thalidomide-NH-PEG3-CH2CHO is unique due to its combination of thalidomide, a PEG linker, and an aldehyde group. Similar compounds include:

These compounds share the core structure of thalidomide but differ in their functional groups and linkers, leading to variations in their chemical reactivity and biological applications .

Properties

Molecular Formula

C21H25N3O8

Molecular Weight

447.4 g/mol

IUPAC Name

2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]acetaldehyde

InChI

InChI=1S/C21H25N3O8/c25-7-9-31-11-13-32-12-10-30-8-6-22-15-3-1-2-14-18(15)21(29)24(20(14)28)16-4-5-17(26)23-19(16)27/h1-3,7,16,22H,4-6,8-13H2,(H,23,26,27)

InChI Key

FGNVSKUETYHTOX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCC=O

Origin of Product

United States

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